o-Loxoprofen

Description

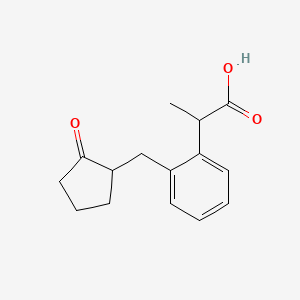

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2-[2-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)13-7-3-2-5-11(13)9-12-6-4-8-14(12)16/h2-3,5,7,10,12H,4,6,8-9H2,1H3,(H,17,18) |

InChI Key |

LDUYTVKPYRCKAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1CC2CCCC2=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies of Loxoprofen

Conventional Synthetic Routes for Loxoprofen (B1209778)

Conventional methods for synthesizing loxoprofen often involve multi-step processes starting from readily available chemical precursors. These routes are designed for efficiency and scalability in industrial production.

Reaction of Ethyl 2-Oxocyclopentanecarboxylate with Ethyl 2-(4-Chloromethylphenyl)propionate

A common and well-established method for synthesizing loxoprofen involves the reaction between ethyl 2-oxocyclopentanecarboxylate and ethyl 2-(4-chloromethylphenyl)propionate. newdrugapprovals.orgdrugfuture.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like hot dimethylformamide (DMF). newdrugapprovals.orgdrugfuture.comguidechem.com The initial product of this condensation is ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate. newdrugapprovals.orgdrugfuture.comguidechem.com This intermediate subsequently undergoes hydrolysis and decarboxylation, often facilitated by treatment with a strong acid like 47% hydrobromic acid (HBr) in refluxing dioxane, to yield the final loxoprofen molecule. newdrugapprovals.orgdrugfuture.comguidechem.com

Synthesis from 2-(4-Bromomethylphenyl)propionic Acid Precursors

Another widely employed synthetic strategy utilizes 2-(4-bromomethylphenyl)propionic acid as a key intermediate. google.comevitachem.comcjph.com.cn This precursor can be synthesized from phenylacetonitrile (B145931) through a sequence of reactions including methylation, hydrolysis, and bromomethylation. cjph.com.cn One patented method describes the synthesis of loxoprofen sodium starting from 2-(4-bromomethylphenyl)propionic acid. The process involves an initial esterification of the acid with methanol (B129727) in the presence of concentrated sulfuric acid to produce 2-(4-bromomethylphenyl)methyl propionate. google.comevitachem.com This ester then reacts with dimethyl adipate (B1204190) using sodium methoxide (B1231860) as a base. google.comevitachem.com The resulting intermediate undergoes further reactions, including treatment with acetone (B3395972) and sodium hydroxide, to ultimately form loxoprofen sodium. google.comevitachem.com Another variation involves the direct alkylation of 2-(p-bromomethyl)isophenylpropionic acid. patsnap.com A different approach starts with the cyclization of dimethyl adipate to form a 2-oxocyclopentyl carboxylate intermediate, which then reacts directly with 2-(4-bromomethyl)phenylpropionic acid. patsnap.com This method is noted for not requiring the isolation and purification of the intermediate. patsnap.com

| Starting Material | Key Reagents | Intermediates | Final Product |

| 2-(4-Bromomethylphenyl)propionic acid | Concentrated H₂SO₄, Methanol, Dimethyl adipate, Sodium methoxide | 2-(4-Bromomethylphenyl)methyl propionate | Loxoprofen sodium |

| Dimethyl adipate | Base, 2-(4-Bromomethyl)phenylpropionic acid | 2-Oxocyclopentyl carboxylate intermediate | Loxoprofen sodium |

Enamine Alkylation Approaches in Loxoprofen Synthesis

Enamine alkylation presents an alternative pathway for the synthesis of loxoprofen. google.compatsnap.com This method, often referred to as the Stork enamine reaction, involves the reaction of an enamine with an alkyl halide. libretexts.org In the context of loxoprofen synthesis, N-(1-cyclopentenyl)morpholine is a commonly used enamine. google.compatsnap.com The synthesis begins with the preparation of N-(1-cyclopentenyl)morpholine from cyclopentanone (B42830) and morpholine (B109124). patsnap.com Concurrently, 2-(4-bromomethylphenyl)propionic acid is converted to its methyl ester, methyl 2-(4-bromomethylphenyl)propionate. google.com The enamine then undergoes an SN2 alkylation reaction with the methyl 2-(4-bromomethylphenyl)propionate. google.comlibretexts.org This is typically performed under reflux conditions in a solvent such as toluene. google.com The resulting iminium salt is then hydrolyzed to yield the loxoprofen structure. google.comlibretexts.org This method is highlighted for its simple reaction steps and potential for high yields. google.com

Asymmetric Synthesis of Loxoprofen and its Active Forms

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure forms of loxoprofen, particularly its active trans-alcohol metabolite. These methods employ chiral catalysts or enzymes to control the stereochemistry of the product.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes to achieve asymmetric synthesis. researchgate.netwixsite.com One such method for the asymmetric synthesis of the active form of loxoprofen has been reported, utilizing enzymatic kinetic resolution. researchgate.netwixsite.com This strategy involves key reactions such as the lipase-catalyzed resolution of a substituted cyclopentane (B165970) system. researchgate.net For instance, the kinetic resolution of 2-aryl-propanols using porcine pancreatic lipase (B570770) (PPL) has been explored as a route to precursors for NSAIDs like loxoprofen. uniovi.es Another key reaction is the stereoselective biocatalytic reduction of a carbonyl group. researchgate.net These enzymatic steps, combined with traditional chemical reactions, provide a powerful pathway to the desired chiral molecules. researchgate.net

Catalytic Asymmetric Reaction Methodologies

Catalytic asymmetric reactions offer another avenue for the enantioselective synthesis of loxoprofen and its intermediates. These methods often utilize transition metal complexes with chiral ligands to direct the stereochemical outcome of the reaction.

Copper-Catalyzed Asymmetric SN2' Reactions

Copper-catalyzed asymmetric SN2' allylic substitution reactions have been developed for the synthesis of chiral molecules. researchgate.netscience.gov While the direct application to loxoprofen synthesis is noted as a key reaction type, specific details on the reagents and conditions in the provided context are limited. researchgate.net This methodology generally involves the use of a copper catalyst to control the stereoselective substitution of an allylic substrate. science.gov

Ir-Complex Asymmetric Hydrogenations

Iridium complexes featuring chiral ligands have proven highly effective in the asymmetric hydrogenation of various substrates, including intermediates for loxoprofen synthesis. nih.govnih.govthieme-connect.com Specifically, SpinPhox/Ir(I) catalysts have demonstrated high enantioselectivity in the asymmetric hydrogenation of exocyclic α,β-unsaturated cyclic carbonyls. nih.gov This has been successfully applied to the synthesis of loxoprofen. nih.gov Another approach utilizes Ir-complexes with chiral spiro aminophosphine (B1255530) ligands for the highly efficient asymmetric hydrogenation of α-arylmethylene cycloalkanones, yielding chiral exo-cyclic allylic alcohols with excellent enantioselectivities (up to 97% ee). nih.govthieme-connect.com This method provides an efficient route to a key intermediate of the active form of loxoprofen. nih.gov For example, the hydrogenation of (E)-2-(4-bromobenzylidene)cyclopentanone using an Ir-(R)-3e catalyst can produce the corresponding allylic alcohol with 93% ee, which can be further enhanced to >99% ee through recrystallization. researchgate.net

| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

| SpinPhox/Ir(I) | Asymmetric Hydrogenation | α-alkylidenelactams | up to 98% nih.gov |

| Ir-complexes with chiral spiro aminophosphine ligands | Asymmetric Hydrogenation | α-arylmethylene cycloalkanones | up to 97% nih.gov |

| Ir-(R)-3e | Asymmetric Hydrogenation | (E)-2-(4-bromobenzylidene)cyclopentanone | 93% (99% after recrystallization) researchgate.net |

Lipase-Catalyzed Resolution Strategies for Substituted Cyclopentane Systems

The asymmetric synthesis of loxoprofen, particularly its pharmacologically active form, often involves chemoenzymatic methods to achieve high enantiomeric purity. researchgate.net One of the key strategies is the lipase-catalyzed kinetic resolution of precursors containing a substituted cyclopentane moiety or a related chiral center. researchgate.netresearchgate.net Lipases are widely utilized in the synthesis of single-isomer chiral drugs due to their excellent regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents. researchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This allows for the separation of the two enantiomers. In the context of loxoprofen synthesis, this technique has been applied to resolve racemic alcohols that are precursors to the final molecule.

A notable application involves the enzymatic kinetic resolution of a substituted homo-benzylic primary alcohol using Lipase-PS from Pseudomonas sp.. researchgate.net In one reported synthesis, the racemic alcohol 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol was resolved. researchgate.net The reaction with the lipase resulted in the production of the (S)-acetate, which possesses the desired stereochemical configuration for the drug, with a high enantiomeric excess (ee) of 98%. researchgate.net The remaining (R)-alcohol was also recovered with a high enantiomeric excess (94% ee). researchgate.net

Another approach involves the optical resolution of loxoprofen itself or its immediate precursors. A patented method describes the preparation of the active (2S, 1'R, 2'S) trans-alcohol of loxoprofen. google.com This process includes a step where a mixture of trans-alcohol esters is reacted with a lipase and vinyl acetate. google.com The enzyme selectively catalyzes the acylation of one stereoisomer, allowing for its separation from the others via chromatography, leading to the isolation of the desired enantiomerically pure trans-alcohol ester, which is then hydrolyzed to the final active compound. google.com These enzymatic strategies are crucial for producing the specific stereoisomers of loxoprofen that exhibit therapeutic activity. drugbank.com

Synthesis of Loxoprofen Derivatives and Precursors for Research Purposes

The synthesis of loxoprofen precursors and derivatives is a significant area of research, aimed at discovering novel compounds with improved therapeutic profiles, such as enhanced anti-inflammatory activity, higher cyclooxygenase-2 (COX-2) selectivity, or reduced side effects. nih.gov

Synthesis of Precursors:

The synthesis of loxoprofen often starts from readily available chemical precursors. Various patented methods detail the construction of the core structure. One common route involves using dimethyl adipate as a starting material, which undergoes a base-catalyzed intramolecular cyclization to form a 2-oxocyclopentyl carboxylate intermediate. patsnap.com This intermediate is then reacted with a phenylpropionic acid derivative, such as 2-(4-bromomethyl)phenylpropionic acid or its methyl ester, 2-(4-bromomethylphenyl)methyl propionate. patsnap.comgoogle.com Subsequent decarboxylation and salt formation yield loxoprofen sodium. patsnap.com

Another patented process describes the synthesis starting from p-methylacetophenone, which undergoes a sequence of reactions including reduction, halogenation, cyanation, hydrolysis, and bromination before condensation with the cyclopentanone moiety. google.com An alternative approach utilizes an enamine alkylation method, where N-(1-cyclopentenyl) morpholine is prepared from cyclopentanone and morpholine. patsnap.com This enamine is then alkylated with 2-(4-bromomethyl phenyl)methyl propionate, followed by hydrolysis to yield the loxoprofen core structure. patsnap.com These methods provide robust pathways to essential precursors needed for both large-scale production and the synthesis of novel derivatives. epo.org

Synthesis of Derivatives for Research:

Researchers have synthesized and evaluated numerous loxoprofen derivatives to investigate their structure-activity relationships. The goal is often to modify the molecule to reduce the gastric damage associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org

One study focused on synthesizing derivatives with lower membrane permeabilization activity, a property linked to NSAID-induced gastric lesions. acs.org This led to the creation of halogenated analogs, specifically 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid and 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. These compounds demonstrated an equivalent anti-inflammatory effect to loxoprofen but produced fewer gastric lesions in oral administration to rats, suggesting they could be safer therapeutic agents. acs.org

Another research effort involved synthesizing a series of loxoprofen derivatives to assess their inhibitory effects on COX-1 and COX-2. nih.gov Among the synthesized compounds, 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate (designated as compound 31) was identified as having a notable specificity for COX-2 over COX-1. This derivative also showed a comparable anti-inflammatory effect to loxoprofen with a reduced potential for gastric lesions, highlighting its potential as a more targeted and safer NSAID. nih.gov

The table below summarizes key research findings for select loxoprofen derivatives.

| Derivative Name | Modification | Key Research Finding | Reference(s) |

| 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Fluorine atom added to the phenyl ring | Equivalent anti-inflammatory effect to loxoprofen with lower gastric lesion production. acs.org | acs.org |

| 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Bromine atom added to the phenyl ring | Equivalent anti-inflammatory effect to loxoprofen with lower gastric lesion production. acs.org | acs.org |

| 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate | Phenyl group extended to a biphenyl (B1667301) system with a hydroxyl group | Shows specificity for COX-2 over COX-1 and equivalent anti-inflammatory effect to loxoprofen with fewer gastric lesions. nih.gov | nih.gov |

These studies demonstrate that rational design and synthesis of loxoprofen derivatives can lead to the development of new chemical entities with potentially superior therapeutic properties.

Loxoprofen Biotransformation and Enzymatic Studies

Prodrug Activation Pathways and Carbonyl Reductase Activity

Loxoprofen (B1209778) is administered as a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body. drugbank.comresearchgate.netnih.gov This activation is primarily carried out by carbonyl reductase enzymes in the liver. researchgate.netnih.govnih.gov

Formation of Trans-Alcohol Metabolite (Trans-OH Loxoprofen)

The principal metabolic activation of loxoprofen involves the reduction of its ketone group to a hydroxyl group, resulting in the formation of an alcohol metabolite. nih.govmedchemexpress.comglpbio.com Specifically, the key active metabolite is the trans-alcohol form, scientifically known as 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid. nih.gov This conversion is catalyzed by the enzyme carbonyl reductase 1 (CBR1), which has been identified as the predominant enzyme for this reaction in both human liver and skin. researchgate.netnih.gov The trans-alcohol metabolite is the pharmacologically active compound responsible for the anti-inflammatory effects of loxoprofen. drugbank.comresearchgate.netebi.ac.ukebi.ac.ukpsu.edu Studies have shown that the bioactivation to this active form is significantly higher than the formation of its cis-isoform. nih.gov

Formation of Cis-Alcohol Metabolite (Cis-OH Loxoprofen)

In addition to the active trans-alcohol metabolite, the metabolic process also yields a cis-alcohol metabolite. drugbank.comnih.govmedchemexpress.comglpbio.com However, this cis-isomer possesses little to no pharmacological activity. drugbank.commedchemexpress.comglpbio.com The formation of both trans- and cis-alcohol metabolites from loxoprofen is a result of the action of carbonyl reductase enzymes. medchemexpress.comglpbio.comnih.govinventi.in

Cytochrome P450-Mediated Metabolism of Loxoprofen

Beyond its activation by carbonyl reductases, loxoprofen also undergoes metabolism by the cytochrome P450 (CYP) enzyme system. medchemexpress.comnih.govinventi.inresearchgate.net

Role of CYP3A4 and CYP3A5 in Hydroxylation (OH-LOXs Formation)

Research has identified that loxoprofen can be converted into inactive hydroxylated metabolites, referred to as OH-LOXs. medchemexpress.comnih.govinventi.in The primary enzymes responsible for this hydroxylation are CYP3A4 and CYP3A5. nih.govnih.govnih.govresearchgate.netdrugbank.commdpi.com These isoforms are the major contributors to the formation of two mono-hydroxylated metabolites of loxoprofen. nih.govnih.govdrugbank.com

Competitive Metabolic Pathways Involving Cytochrome P450 and Carbonyl Reductase

The metabolic fate of loxoprofen is determined by a competition between two main pathways: the carbonyl reductase pathway leading to the active trans-alcohol metabolite, and the CYP3A4/5 pathway producing inactive hydroxylated metabolites. nih.govmdpi.com The activity of CYP3A4 can influence the concentration of the parent loxoprofen available for conversion by carbonyl reductase. nih.govinventi.inresearchgate.netresearchgate.net For instance, induction of CYP3A4 can lead to a decrease in the concentration of the active trans-alcohol metabolite due to increased formation of the inactive hydroxylated product. nih.govinventi.in Conversely, inhibition of CYP3A4 can result in higher levels of the active metabolite. nih.govinventi.in This interplay highlights a significant area for potential drug-drug interactions. nih.govmdpi.com

UDP-Glucuronosyltransferase-Mediated Conjugation

Following the initial phase I metabolism (activation and hydroxylation), loxoprofen and its metabolites undergo phase II conjugation reactions, primarily through glucuronidation. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov

Studies have identified eight microsomal metabolites of loxoprofen, which include two alcohol metabolites, two mono-hydroxylated metabolites, and four glucuronide conjugates. researchgate.netnih.govdrugbank.comdntb.gov.ua The major UGT isoform responsible for the glucuronidation of both the parent loxoprofen and its alcohol metabolites is UGT2B7. drugbank.comnih.govresearchgate.netdrugbank.com UGT1A6 also plays a role in the formation of glucuronide metabolites. researchgate.netnih.gov The alcohol metabolites of loxoprofen also undergo conjugation with glucuronic acid, catalyzed by UGT2B7, to form two additional glucuronide metabolites prior to excretion. drugbank.com

Metabolites of Loxoprofen

| Metabolite Type | Specific Metabolites | Primary Enzyme(s) Involved |

|---|---|---|

| Alcohol Metabolites | trans-Alcohol Loxoprofen (active) | Carbonyl Reductase 1 (CBR1) |

| cis-Alcohol Loxoprofen (inactive) | Carbonyl Reductase | |

| Hydroxylated Metabolites | Mono-hydroxylated metabolites (OH-LOXs) | CYP3A4, CYP3A5 |

| Glucuronide Conjugates | Glucuronides of loxoprofen and its alcohol metabolites | UGT2B7, UGT1A6 |

Enzymes Involved in Loxoprofen Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

|---|---|---|

| Carbonyl Reductases | Carbonyl Reductase 1 (CBR1) | Activation of prodrug to active trans-alcohol metabolite |

| Cytochrome P450 | CYP3A4, CYP3A5 | Hydroxylation to inactive metabolites |

| UDP-Glucuronosyltransferases | UGT2B7, UGT1A6 | Conjugation (glucuronidation) of parent drug and metabolites |

Table of Compound Names

| Compound Name |

|---|

| o-Loxoprofen |

| Loxoprofen |

| Trans-OH Loxoprofen |

| Cis-OH Loxoprofen |

| OH-LOXs |

| Ketoconazole |

Involvement of UGT2B7 in Glucuronide Metabolite Formation

Glucuronidation is a key phase II metabolic pathway that attaches glucuronic acid to various substances, including drugs, to make them more water-soluble and easier to excrete. uef.fi In the metabolism of loxoprofen, the UDP-glucuronosyltransferase (UGT) 2B7 enzyme plays a major role. nih.govresearchgate.netnih.gov

Research has identified UGT2B7 as the primary enzyme responsible for the glucuronidation of both the parent loxoprofen molecule and its alcohol metabolites. nih.govresearchgate.netnih.gov Studies using human liver microsomes (HLMs) and recombinant UGT isoforms have demonstrated that UGT2B7 predominantly mediates the formation of loxoprofen's acyl glucuronide metabolites, designated as M5 and M6. nih.gov Specifically, the M5 metabolite was found to be exclusively formed by the UGT2B7 isoform. nih.gov

The active alcohol metabolites of loxoprofen, both the trans- and cis- forms, also undergo glucuronidation facilitated by UGT2B7, leading to the formation of M7 and M8 metabolites. researchgate.netdrugbank.com This enzymatic process is a critical step in the detoxification and elimination of loxoprofen and its metabolites from the body. taylorandfrancis.com

Contribution of UGT1A6 to Loxoprofen Glucuronidation

While UGT2B7 is the principal enzyme in loxoprofen glucuronidation, other UGT isoforms also contribute, albeit to a lesser extent. nih.gov Studies have shown that UGT1A6 is one of the minor contributors to the formation of the M6 glucuronide metabolite of loxoprofen. nih.gov Along with UGT1A6, isoforms such as UGT1A3, UGT1A4, and UGT1A9 have also been noted to play a minor role in this specific metabolic step. nih.gov

Comparative Metabolic Profiling in Liver Microsomal Systems

The metabolic profile of loxoprofen has been compared across different mammalian species using liver microsomes. These in vitro systems allow for the investigation of species-specific differences in drug metabolism. nih.gov

Studies have examined the metabolism of loxoprofen in liver microsomes from humans, mice, rats, dogs, and monkeys. nih.gov In all these species, two hydroxylated metabolites (M3 and M4) and two glucuronide metabolites (M5 and M6) were identified. researchgate.net However, the rate and extent of these metabolic reactions varied among the species. nih.gov

For instance, mouse liver microsomes exhibited a higher rate of Phase I metabolism (hydroxylation), which is likely due to their higher cytochrome P450 (CYP) enzyme content. nih.gov In contrast, dog liver microsomes showed a significantly higher production of glucuronide metabolites compared to other species, including humans. researchgate.net This enhanced glucuronidation activity in dogs has been previously observed for other drugs that are substrates of UGT1A1 and UGT2B7. nih.gov

Table 1: Comparative Formation of Loxoprofen Metabolites in Liver Microsomes of Different Species

| Species | Phase I Metabolism (Hydroxylation) | Phase II Metabolism (Glucuronidation) |

| Human | Moderate | Moderate |

| Mouse | High | Moderate |

| Rat | Moderate | Moderate |

| Dog | Moderate | High |

| Monkey | Moderate | Moderate |

Enzymatic Characterization of Loxoprofen Metabolism

The metabolism of loxoprofen is a multi-step process involving several key enzymes. The initial and most critical step is the conversion of the loxoprofen prodrug into its pharmacologically active trans-alcohol form. This reaction is catalyzed by the enzyme carbonyl reductase in the liver. nih.govnih.gov

Following this activation, both the parent loxoprofen and its active metabolite undergo further metabolism. The hydroxylation of loxoprofen, a Phase I metabolic reaction, is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP3A5. researchgate.netnih.govmdpi.com These enzymes are responsible for producing the hydroxylated metabolites M3 and M4. researchgate.netdrugbank.com

The subsequent Phase II metabolism involves glucuronidation. As previously detailed, UGT2B7 is the main enzyme responsible for the formation of glucuronide conjugates of both loxoprofen (M5 and M6) and its alcohol metabolites (M7 and M8). nih.govresearchgate.netdrugbank.com Other UGT isoforms, including UGT1A6, play a minor role in this process. nih.gov

Table 2: Enzymes Involved in Loxoprofen Metabolism

| Metabolic Step | Metabolites Formed | Primary Enzyme(s) Involved |

| Reduction (Activation) | trans-alcohol metabolite | Carbonyl Reductase |

| Hydroxylation (Phase I) | M3, M4 | CYP3A4, CYP3A5 |

| Glucuronidation (Phase II) | M5, M6, M7, M8 | UGT2B7 (major), UGT1A6 (minor) |

Mechanistic Investigations of Loxoprofen at the Molecular Level

Prodrug to Active Metabolite Conversion: Molecular Underpinnings

Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a prodrug. nih.gov It remains pharmacologically inactive until it undergoes metabolic conversion within the body. patsnap.com Following administration, loxoprofen is absorbed and biotransformed into its active form. patsnap.com This bioactivation is a critical step for its therapeutic effects.

The primary metabolic pathway involves the reduction of a carbonyl group on the oxocyclopentyl moiety. This reaction is catalyzed by the enzyme carbonyl reductase, with carbonyl reductase 1 (CBR1) being a key enzyme in this process. nih.govresearchgate.net This enzymatic reduction yields alcohol metabolites, including the pharmacologically active trans-alcohol form, also referred to as trans-OH loxoprofen or loxoprofen-SRS. nih.govnih.govnih.gov Specifically, the active metabolite has been identified as (2S,1′R,2′S)-loxoprofen alcohol or 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid. nih.govresearchgate.net In addition to the active trans-alcohol metabolite (trans-LOX), an inactive cis-alcohol metabolite (cis-LOX) is also formed. mdpi.com This conversion primarily occurs in the liver and intestine, where carbonyl reductase enzymes are highly expressed. nih.govresearchgate.net The prodrug nature of loxoprofen is a distinguishing feature compared to many other NSAIDs. patsnap.com

Cyclooxygenase (COX) Inhibition Mechanisms

The therapeutic action of loxoprofen is mediated by its active metabolite, loxoprofen-SRS, which functions as a potent inhibitor of cyclooxygenase (COX) enzymes. nih.gov In vitro assays have demonstrated that the parent compound, loxoprofen sodium, is largely inactive against recombinant human COX-1 and COX-2. nih.gov However, upon conversion to loxoprofen-SRS, it effectively inhibits both COX isoforms. nih.gov

Cyclooxygenase enzymes are responsible for the rate-limiting step in the synthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.net Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily involved in inflammatory processes. patsnap.com Loxoprofen-SRS does not exhibit significant selectivity for either isoform, acting as a non-selective inhibitor of both COX-1 and COX-2. nih.govnih.govdrugbank.comnih.gov This non-selective profile was confirmed in a human whole blood assay, categorizing loxoprofen among NSAIDs that inhibit both COX isoenzymes. nih.govdrugbank.com

Investigations into the kinetic behavior of loxoprofen's active metabolite have revealed that its inhibitory action on COX enzymes is time-dependent. nih.gov Studies demonstrated that loxoprofen-SRS exhibits time-dependent inhibition of both the COX-1 and COX-2 isozymes. nih.gov This characteristic implies that the degree of enzyme inhibition increases with the duration of exposure of the enzyme to the inhibitor, a feature observed with certain other NSAIDs. The mechanism typically involves an initial reversible binding of the inhibitor to the enzyme, followed by a slower, conformational change that results in a more tightly bound enzyme-inhibitor complex.

By non-selectively inhibiting COX-1 and COX-2, the active metabolite of loxoprofen, loxoprofen-SRS, effectively blocks the synthesis of prostaglandins (PGs) and other related pro-inflammatory mediators like thromboxanes. patsnap.comresearchgate.net This reduction in prostaglandin (B15479496) levels is the primary mechanism behind its therapeutic effects.

Research in animal models has quantified this inhibitory effect. In a rat carrageenan-induced pleurisy model, orally administered loxoprofen dose-dependently inhibited the production of PGE2 and 6-keto-PGF1α (a stable metabolite of prostacyclin, PGI2). nih.gov Similarly, in a rat air pouch model, loxoprofen lowered PGE2 levels in both inflammatory exudates and stomach tissue and also inhibited the production of platelet thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2). researchgate.netnih.gov A study in apolipoprotein E-deficient (apoE−/−) mice also demonstrated a significant reduction in the biosynthesis of metabolites for PGE2, TXA2, and PGI2. researchgate.net

| Model System | Measured Product | Effect | Metric (Value) | Reference |

|---|---|---|---|---|

| Rat Air Pouch Model | PGE2 (Inflammatory Exudate) | Inhibition | ED₅₀ (2.0 mg/kg) | nih.gov |

| Rat Air Pouch Model | PGE2 (Stomach Tissue) | Inhibition | ED₅₀ (2.1 mg/kg) | nih.gov |

| Rat Model | Platelet TXB2 | Inhibition | ED₅₀ (0.34 mg/kg) | nih.gov |

| Rat Pleurisy Model | PGE2 | Inhibition | ID₅₀ (0.07 mg/kg) | nih.gov |

| Rat Pleurisy Model | 6-keto-PGF1α | Inhibition | ID₅₀ (0.10 mg/kg) | nih.gov |

| ApoE−/− Mice Model | PGE2 Metabolite | Reduction | Reduced to 9.0% of control | researchgate.net |

| ApoE−/− Mice Model | TXA2 Metabolite | Reduction | Reduced to 29.0% of control | researchgate.net |

| ApoE−/− Mice Model | PGI2 Metabolite | Reduction | Reduced to 26.9% of control | researchgate.net |

Modulation of Receptor Expression and Signaling Pathways

Beyond its direct effects on the prostaglandin synthesis pathway, loxoprofen has been shown to modulate other cellular signaling pathways, including those involving the renin-angiotensin system. Specifically, research suggests that a mechanistic role of loxoprofen involves the suppression of endothelial Angiotensin II Type 2 Receptor (AT2R) expression. nih.gov

In a study utilizing human umbilical vein endothelial cells (HUVECs) challenged with angiotensin II, treatment with loxoprofen sodium led to a significant reduction in the expression of AT2R at both the messenger RNA (mRNA) and protein levels. researchgate.netnih.gov Angiotensin II is known to mediate many of its effects through AT1 and AT2 receptors. mdpi.com The suppression of AT2R expression by loxoprofen points to an additional mechanism by which it may exert beneficial effects on endothelial cells experiencing injury or stress induced by angiotensin II. nih.gov

| Treatment Group | Effect on AT2R mRNA | Effect on AT2R Protein | Reference |

|---|---|---|---|

| Angiotensin II (10 µM) | Significant Increase vs. Vehicle | Significant Increase vs. Vehicle | researchgate.net |

| Angiotensin II + Loxoprofen (10 µg/mL) | Significant Reduction vs. Angiotensin II alone | Significant Reduction vs. Angiotensin II alone | researchgate.net |

| Angiotensin II + Loxoprofen (20 µg/mL) | Significant Reduction vs. Angiotensin II alone | Significant Reduction vs. Angiotensin II alone | researchgate.net |

Cellular Oxidative Stress Response and Mitochondrial Function

Recent research has illuminated the role of o-Loxoprofen beyond its well-established cyclooxygenase (COX) inhibition, revealing significant protective effects at the cellular level, particularly concerning oxidative stress and mitochondrial integrity in vascular endothelial cells.

Loxoprofen has been shown to counteract the detrimental effects of Angiotensin II (Ang II), a potent vasoconstrictor known to induce oxidative stress and apoptosis in endothelial cells. nih.govtandfonline.com In studies using Human Umbilical Vein Endothelial Cells (HUVECs), Ang II was used to create an injury model characterized by elevated levels of reactive oxygen species (ROS) and a higher rate of programmed cell death (apoptosis). nih.govnih.gov

Treatment with loxoprofen sodium demonstrated a significant capacity to alleviate these Ang II-induced effects. nih.gov It effectively suppressed the increase in ROS and mitigated the depletion of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.govdrugbank.com Specifically, while Ang II alone caused a 3.5-fold increase in ROS production, the addition of loxoprofen (at 20 μg/mL) limited this increase to just 1.6-fold. nih.govpatsnap.com Concurrently, loxoprofen treatment helped restore GSH levels, which had been reduced to 53% of control levels by Ang II, back to 93%. nih.govpatsnap.com

Furthermore, loxoprofen exerts a protective benefit against endothelial apoptosis by modulating the machinery of cell death. tandfonline.com The rate of apoptosis in HUVECs, which surged from 7.9% to 32.1% upon stimulation with Ang II, was markedly suppressed back to 10.5% with the application of 20 μg/mL of loxoprofen sodium. nih.gov This anti-apoptotic effect is achieved by regulating the expression of key proteins involved in the process, including Bax, Bcl-2, and caspase-3. tandfonline.comnih.gov

| Condition | Relative ROS Production (Fold Increase vs. Control) | Reduced Glutathione (GSH) (% of Control) | Apoptosis Rate (%) |

|---|---|---|---|

| Control | 1.0 | 100% | 7.9% |

| Angiotensin II (10 µM) | 3.5 | 53% | 32.1% |

| Angiotensin II + Loxoprofen (10 µg/mL) | 2.4 | 78% | 20.9% |

| Angiotensin II + Loxoprofen (20 µg/mL) | 1.6 | 93% | 10.5% |

Mitochondrial dysfunction is a key consequence of extensive oxidative stress. nih.gov Angiotensin II has been shown to impair mitochondrial function, notably by reducing the mitochondrial membrane potential (MMP), which is crucial for ATP production. nih.govnbinno.com Loxoprofen treatment has demonstrated a significant ability to protect and restore mitochondrial health in the face of such challenges. nih.gov

In HUVECs injured by Ang II, the MMP was observed to drop to 46% of the control level. nih.gov However, incubation with loxoprofen at concentrations of 10 µg/mL and 20 µg/mL successfully elevated the MMP back to 73% and 89%, respectively. nih.govnbinno.com This restoration of mitochondrial potential suggests that loxoprofen can protect mitochondrial function, thereby promoting cell survival. nih.govpatsnap.com

By ameliorating the impaired mitochondrial membrane potential, loxoprofen also reduces the generation of mitochondrial-derived ROS. nih.govpatsnap.com This action is critical, as mitochondria are a primary source of cellular ROS. researchgate.netresearchgate.net The protective effect on mitochondria, coupled with the direct reduction of cellular ROS, underscores a key mechanism through which loxoprofen helps maintain endothelial cell viability and function under conditions of oxidative stress. nih.gov

| Condition | Mitochondrial Membrane Potential (% of Control) |

|---|---|

| Control | 100% |

| Angiotensin II (10 µM) | 46% |

| Angiotensin II + Loxoprofen (10 µg/mL) | 73% |

| Angiotensin II + Loxoprofen (20 µg/mL) | 89% |

Anti-inflammatory Effects Beyond COX Inhibition (e.g., Cytokine Inflammatory Mediator Reduction by Omega-3 Nanoemulsions)

While loxoprofen's primary anti-inflammatory action is through the inhibition of COX enzymes, emerging evidence indicates that its mechanisms extend to the modulation of other inflammatory mediators. nih.govnih.gov Research has shown that loxoprofen can contribute to the downregulation of pro-inflammatory cytokines. For instance, in a study involving a co-delivery system, loxoprofen in combination with tofacitinib (B832) was found to significantly downregulate the mRNA expression levels of cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Stereochemical Aspects and Stereoisomerism of Loxoprofen

Chirality and Stereoisomeric Forms of Loxoprofen (B1209778) (Two Chiral Centers, Four Isomers)

Loxoprofen possesses two chiral centers, which gives rise to four possible stereoisomers. nih.govpsu.edugoogle.com These chiral centers are located at the C-2 position of the propionic acid moiety and the C-1' position of the cyclopentanone (B42830) ring. nih.govgoogle.com Consequently, loxoprofen exists as a mixture of four stereoisomers: (2R, 1'R), (2S, 1'R), (2R, 1'S), and (2S, 1'S). google.com The commercially available drug is typically a racemic mixture containing these four isomers in approximately equal proportions. google.comgoogle.comchem-soc.si The specific three-dimensional arrangement of these isomers is a critical determinant of their pharmacological and metabolic behavior.

Stereoisomeric Composition of Active and Inactive Metabolites (e.g., Trans-OH and Cis-OH Isomers)

The metabolism of loxoprofen is a stereoselective process, leading to the formation of alcohol metabolites with distinct stereochemical configurations. Loxoprofen is a prodrug that is converted in the body to its active form. drugbank.comnih.govnih.gov The primary metabolic pathway is the reduction of the cyclopentanone carbonyl group to a hydroxyl group, yielding two main diastereomeric alcohol metabolites: the trans-alcohol (trans-OH) and the cis-alcohol (cis-OH) forms. drugbank.comnih.govresearchgate.net

The trans-OH metabolite is the principal active form of the drug, exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. drugbank.comnih.govnih.gov Conversely, the cis-OH metabolite is considered to be largely inactive. drugbank.comnih.govresearchgate.net Each of these alcohol metabolites also has four potential stereoisomers due to the presence of three chiral centers. Studies have shown that the formation of these metabolites is stereoselective. For instance, the active metabolite, (2S,1'R,2'S)-trans-alcohol, is a significant component found in plasma after administration of loxoprofen, indicating a preference for this configuration during metabolism. nih.gov

Stereospecificity in Biotransformation Processes

The biotransformation of loxoprofen is characterized by a high degree of stereospecificity in several key reactions, including chiral inversion and stereospecific reduction.

Chiral Inversion of (2R)-Isomers ((1'S,2R) to (1'S,2S) and (1'R,2R) to (1'R,2S))

A crucial aspect of loxoprofen's metabolism is the unidirectional chiral inversion of its (2R)-isomers to the corresponding pharmacologically active (2S)-isomers. nih.govcapes.gov.br This inversion process is a well-documented phenomenon for many profen drugs. researchgate.net Specifically, the (1'S,2R)-isomer inverts to the (1'S,2S)-isomer, and the (1'R,2R)-isomer inverts to the (1'R,2S)-isomer. nih.govresearchgate.net This metabolic conversion ensures that a significant portion of the administered inactive (2R)-isomers is transformed into the therapeutically effective (2S)-counterparts. This process involves the formation of a coenzyme A thioester, followed by epimerization. conicet.gov.ar

Stereospecific Reduction of α-Substituted Cyclopentanone ((1'R)-Isomers)

The reduction of the cyclopentanone ring of loxoprofen is also a stereospecific process. Research has demonstrated that this reduction primarily occurs with the (1'R)-isomers of loxoprofen. nih.govresearchgate.net Specifically, the (1'R,2R)-isomer is reduced to the (2'S,1'R,2R)-trans-alcohol, and the (1'R,2S)-isomer is reduced to the (2'S,1'R,2S)-trans-alcohol. nih.govresearchgate.net This stereospecific reduction contributes to the predominance of the active trans-alcohol metabolite. researchgate.net

Influence of Stereochemical Configuration on Metabolic Fate and Elimination

The stereochemical configuration of each loxoprofen isomer significantly dictates its metabolic fate and subsequent elimination from the body. nih.gov For example, the (1'R,2R)-isomer undergoes both chiral inversion and reduction reactions due to its specific stereostructure, possessing both (2R)- and (1'R)-configurations. nih.govresearchgate.net In contrast, the (1'S,2S)-isomer does not undergo either of these reactions, leading to a markedly different elimination rate. nih.gov This differential metabolism and elimination highlight the profound impact of stereochemistry on the pharmacokinetics of loxoprofen. The stereospecificity of these metabolic pathways ultimately determines the concentration and duration of action of the active metabolites in the body. ontosight.ai

Implications of Stereoselectivity on Enzymatic Interactions

The stereoselectivity observed in loxoprofen's metabolism is a direct consequence of the specific interactions between its stereoisomers and the enzymes responsible for their transformation. The enzymes involved, such as carbonyl reductases and those mediating chiral inversion, possess chiral active sites that preferentially bind and process certain stereoisomers over others.

Advanced Analytical Characterization Techniques for Loxoprofen

Chromatographic Methods for Loxoprofen (B1209778) and its Metabolites

Chromatographic techniques are fundamental in the separation, identification, and quantification of loxoprofen and its related compounds from complex mixtures. Various methods have been developed to achieve high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Chiral Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of loxoprofen. Coupled with various detectors, it offers versatility for different analytical challenges.

UV Detection: A prevalent method for the simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites (trans- and cis-alcohols) in human plasma and urine utilizes HPLC with UV detection. nih.govelsevierpure.com A simple and reliable method involves protein precipitation followed by injection into the HPLC system. nih.gov Separation is typically achieved on an octadecylsilica (ODS) column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, adjusted to an acidic pH. nih.govelsevierpure.com Detection is commonly performed at a wavelength of 220 nm. nih.govelsevierpure.comoup.com This method has been validated and shown to be linear over a wide concentration range with good recovery and low coefficients of variation. nih.gov Another HPLC-UV method uses an isocratic elution system with acetonitrile and 0.15% triethylamine (B128534) (pH 2.2) on a C18 analytical column, also with detection at 220 nm. oup.com

| Parameter | Method 1 nih.govelsevierpure.com | Method 2 oup.com |

|---|---|---|

| Stationary Phase | Octadecylsilica column (250x4.5 mm, 5 µm) | C18 analytical column |

| Mobile Phase | Acetonitrile:water (35:65 v/v), pH 3.0 | Acetonitrile: 0.15% triethylamine (50:50, v/v), pH 2.2 |

| Detection Wavelength | 220 nm | 220 nm |

| Flow Rate | Not specified | 1.0 mL/min |

| Application | Simultaneous determination of loxoprofen and its metabolites in human plasma and urine | Determination of loxoprofen in the presence of its degradation products |

Fluorescence Detection: While less commonly detailed in recent literature, HPLC with fluorescence detection has been historically employed for the determination of loxoprofen and its metabolites in biological fluids. oup.comwho.int This method often requires a derivatization step to introduce a fluorophore to the loxoprofen molecule, enhancing its detection sensitivity. oup.com

Chiral Detection: Loxoprofen possesses chiral centers, leading to the existence of stereoisomers. Chiral HPLC is essential for the separation and quantification of these individual enantiomers. A successful method for the chiral separation of four loxoprofen stereoisomers utilizes a Chiralcel OJ column. researchgate.net The mobile phase for this separation typically consists of a mixture of hexane, 2-propanol, and trifluoroacetic acid. researchgate.net Detection is carried out at 225 nm. researchgate.net This technique is crucial for stereospecific studies of the drug's metabolism and activity. researchgate.net

| Parameter | Value researchgate.net |

|---|---|

| Stationary Phase | Chiralcel OJ column (250 x 4.6 mm) |

| Mobile Phase | Hexane-2-propanol-trifluoroacetic acid (95:5:0.1) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 225 nm |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of loxoprofen in biological matrices, particularly human plasma. researchgate.netmagtech.com.cn This technique is highly valuable for pharmacokinetic studies. A rapid, sensitive, and selective LC-MS/MS method involves a simple liquid-liquid extraction of loxoprofen and an internal standard (like ketoprofen) from a small plasma volume. researchgate.net The chromatographic separation is performed on a C18 column with a mobile phase of methanol (B129727) and water. researchgate.net The analytes are quantified using selected reaction monitoring (SRM) mode, which provides excellent specificity. researchgate.net

| Parameter | Value researchgate.net |

|---|---|

| Sample Preparation | Liquid-liquid extraction from 20 µL plasma |

| Stationary Phase | Atlantis dC18 column |

| Mobile Phase | Methanol:water (75:25, v/v) |

| Quantification Mode | Selected Reaction Monitoring (SRM) |

| Linear Range | 0.1-20 µg/mL |

| Lower Limit of Quantification | 0.1 µg/mL |

On-line Column Switching Liquid Chromatography

On-line column switching liquid chromatography is an automated technique that simplifies sample preparation and enhances analytical throughput. A method has been developed for the direct and simultaneous analysis of loxoprofen and its metabolites in human serum. nih.govresearchgate.net This approach involves the direct injection of a serum sample onto a pretreatment column, where deproteinization and enrichment of the analytes occur. nih.gov Subsequently, a switching valve directs the trapped analytes onto an analytical column for separation. nih.gov This method minimizes manual sample handling and potential for error, making it suitable for routine analysis in clinical settings. nih.gov

High-Performance Thin Layer Chromatography (HPTLC)-Densitometry

High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and cost-effective alternative for the analysis of loxoprofen. An HPTLC-densitometric method has been developed for the separation of loxoprofen from its degradation products. oup.com The separation is achieved on silica (B1680970) gel F254 plates using a mobile phase of toluene, acetone (B3395972), and acetic acid. oup.com Densitometric scanning at 220 nm allows for the quantification of the separated compounds. oup.com This method is particularly useful for stability studies and quality control of pharmaceutical formulations. oup.com

Spectroscopic and Spectrophotometric Techniques

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of loxoprofen.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying intermolecular interactions. The FTIR spectrum of pure loxoprofen sodium shows characteristic peaks corresponding to its molecular structure. wjahr.com A notable peak for the C=O stretching of the carboxylic group is observed around 1535.98 cm⁻¹, while the C=O stretching of the cyclopentane (B165970) group appears at approximately 1719.86 cm⁻¹. wjahr.com An integral peak can also be seen at 3689.44 cm⁻¹. wjahr.com FTIR is frequently used to assess the compatibility of loxoprofen with various excipients in pharmaceutical formulations by detecting any shifts or disappearance of these characteristic peaks, which would indicate a chemical interaction. wjahr.comnih.gov

| Functional Group | Wavenumber (cm⁻¹) wjahr.com |

|---|---|

| C=O stretching (carboxylic group) | ~1535.98 |

| C=O stretching (cyclopentane group) | ~1719.86 |

| Integral peak | ~3689.44 |

Spectrophotometric Analysis via Charge Transfer Complexation Reactions

Spectrophotometric methods based on charge transfer (CT) complexation offer a simple, rapid, and accurate approach for the determination of Loxoprofen. rjpbcs.com This technique involves the reaction of Loxoprofen, an electron donor, with various electron acceptors (also known as π-acceptors or reagents) to form intensely colored CT complexes that can be quantified using a spectrophotometer. rjpbcs.comnih.gov

The reaction between Loxoprofen and acceptors like p-chloranilic acid (p-CA), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), picric acid (PA), and iodine results in colored products with distinct maximum absorbance wavelengths (λmax). rjpbcs.com For instance, the complex with p-CA in acetone produces a purple color with a λmax at 523 nm, while the reaction with TCNQ yields a bluish-green product measured at 844 nm. rjpbcs.com These methods have been successfully applied to assay Loxoprofen in bulk drug form and pharmaceutical products without interference from common tablet excipients. rjpbcs.com

Key parameters of these charge-transfer reactions, such as the λmax and the linear concentration range over which Beer's law is obeyed, are summarized below.

Table 1: Spectrophotometric Analysis of Loxoprofen via Charge Transfer Complexation

| Electron Acceptor | Solvent | Color of Complex | λmax (nm) | Linear Concentration Range (μg/mL) |

|---|---|---|---|---|

| p-Chloranilic acid (p-CA) | Acetone | Purple | 523 | 40–240 |

| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | Acetone | Bluish-green | 844 | 1–10 |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | Yellowish-orange | 458 | 16–96 |

| Picric acid (PA) | 1,2-Dichloroethane | Yellow | 402 | 8–32 |

Data sourced from a 2015 study on spectrophotometric estimation methods for Loxoprofen sodium. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown compounds, including the degradation products of Loxoprofen. nih.govnih.gov When Loxoprofen is subjected to stress conditions such as heat, hydrolysis, or oxidation, various degradation products can form. nih.govoup.com Identifying these products is essential for understanding the stability of the drug.

In studies on heat-stressed Loxoprofen sodium adhesive tapes, NMR, in combination with mass spectrometry (MS), was instrumental in identifying three primary degradation products (DPs). nih.gov The resulting ¹H NMR spectra provided definitive structural information that, when paired with MS data, allowed for unambiguous characterization. nih.govresearchgate.net

Key Degradation Products Identified by NMR:

DP-1: Identified as an oxidation product with an oxodicarboxylic acid structure, which results from the cleavage of Loxoprofen's cyclopentanone (B42830) ring. nih.govresearchgate.net

DP-2: Characterized as a cyclopentanone ring-hydroxylated Loxoprofen. nih.govresearchgate.net

DP-3: Determined to be a Loxoprofen l-menthol (B7771125) ester. nih.govresearchgate.net

This detailed characterization is vital for developing stability-indicating analytical methods to ensure the purity and safety of Loxoprofen formulations. oup.comresearchgate.net

Hyphenated Techniques and Advanced Separation Methods

Dynamic Pressurized Liquid Extraction–Solid Phase Extraction Coupled to LC-NMR

To overcome challenges in analyzing degradation products present in low concentrations within complex matrices, advanced hyphenated techniques are employed. nih.gov Dynamic Pressurized Liquid Extraction (PLE) combined with Solid-Phase Extraction (SPE) and coupled directly to Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides a highly efficient and sensitive system for identifying trace impurities without requiring complex isolation processes. nih.govmedchemexpress.comsemanticscholar.org

The PLE-SPE stage serves to extract and pre-concentrate the analytes of interest from the sample matrix, such as an adhesive tape. nih.gov This online concentration is particularly crucial for compensating for the inherently low sensitivity of NMR spectroscopy. nih.govresearchgate.net By trapping a higher concentration of the degradation products on the SPE column, a stronger NMR signal can be obtained in a much shorter time compared to traditional extraction and concentration methods. nih.gov

Following extraction and concentration, the sample is introduced into the LC-NMR system. The loop-storage procedure is often used in the analysis, which allows for the acquisition of ¹H NMR spectra for multiple degradation products from a single chromatographic run, enhancing efficiency and preventing carry-over between peaks. nih.govresearchgate.net This integrated approach enabled the rapid and unambiguous identification of the three degradation products (DP-1, DP-2, and DP-3) in heat-stressed Loxoprofen sodium adhesive tapes. nih.gov

Thermal Analysis and Microscopic Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are essential for characterizing the thermal stability and physicochemical properties of Loxoprofen. researchgate.netnih.gov These methods provide insights into melting behavior, decomposition, and potential interactions with excipients in a formulation. nih.govptfarm.pl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov The DSC thermogram of unprocessed Loxoprofen shows a sharp endothermic peak corresponding to its melting point at approximately 200°C. nih.gov However, processing, such as formulation into nanocrystals, can reduce this melting point to around 180°C. nih.gov In studies involving Loxoprofen sodium mixed with polymers like pectin (B1162225), DSC thermograms showed a broad endotherm at 80°C and another at 210°C. nih.gov Such analyses are critical for detecting drug-excipient incompatibilities, which might be indicated by shifts in or the disappearance of melting peaks. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition. biomedres.us Studies on Loxoprofen have shown a two-step thermal degradation process that occurs subsequent to melting. researchgate.net TGA is also used in drug-excipient compatibility studies, where the thermal profile of a physical mixture is compared to that of the individual components to detect any significant changes that would indicate an interaction. researchgate.net

Table 2: Thermal Properties of Loxoprofen and Related Formulations

| Technique | Sample | Observed Thermal Events |

|---|---|---|

| DSC | Unprocessed Loxoprofen | Melting point endotherm at ~200°C nih.gov |

| DSC | Processed Loxoprofen (Nanocrystal) | Reduced melting point endotherm at ~180°C nih.gov |

| DSC | Loxoprofen with Pectin | Broad endotherms at 80°C and 210°C nih.gov |

Scanning Electron Microscopy (SEM) for Morphological Evaluation

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology, particle shape, and size of a drug substance and its formulations. nih.govnih.gov The morphological characteristics of Loxoprofen particles can significantly influence formulation properties such as dissolution rates. nih.gov

SEM analysis of pure, raw Loxoprofen powder reveals crystalline particles with a variety of shapes, including plate-like, rectangular, and triangular, with a homogeneous distribution. nih.gov In contrast, when formulated into different products, the morphology can change distinctly.

Morphological Observations from SEM Studies:

Tablets: In some commercial Loxoprofen sodium tablets, SEM has revealed "petal forms" of varying sizes on the tablet surface, which were confirmed to be the active ingredient. The presence or absence of these structures can differ between manufacturers, indicating variations in production processes. nih.gov

Microspheres: Loxoprofen-loaded microspheres prepared with polymers like ethylcellulose have been shown by SEM to have a good spherical geometry with a smooth surface. jbclinpharm.org

Pellets: The surface morphology of coated Loxoprofen pellets can also be characterized by SEM, with studies indicating the formation of smooth and spherical pellets. researchgate.net

These visual evaluations provide crucial information for formulation development, helping to correlate physical structure with performance metrics like drug release. nih.govjbclinpharm.org

Quantification Methods for Thiol Groups in Modified Derivatives

The introduction of thiol (-SH) groups into the structure of loxoprofen creates modified derivatives with new potential for conjugation and further functionalization. Accurate quantification of these sulfhydryl groups is essential for characterizing these derivatives and ensuring the efficiency of subsequent coupling reactions. Spectrophotometric methods are commonly employed for this purpose, offering sensitivity and convenience.

One of the most widely used methods for thiol quantification is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). broadpharm.comfishersci.com This method is based on the reaction of DTNB with a free sulfhydryl group. fishersci.com The reaction involves a thiol-disulfide exchange that cleaves the disulfide bond of DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoic acid (TNB). fishersci.com The resulting TNB is a yellow-colored anion with a strong absorbance maximum at 412 nm. broadpharm.combmglabtech.com The molar extinction coefficient of TNB is high (14,150 M⁻¹cm⁻¹ at pH 8.0), which allows for the sensitive measurement of thiol concentrations. fishersci.comlongdom.org The concentration of thiols in a sample can be determined by comparing its absorbance to a calibration curve prepared with a known thiol-containing standard, such as cysteine. fishersci.comlongdom.org

Alternative spectrophotometric reagents have also been developed for the determination of pharmaceutical thiols. ekb.egnih.gov One such reagent is 2,6-dichloroquinone-4-chlorimide (DQC), which reacts with various aliphatic, aromatic, and heterocyclic thiols at a pH of 7-8 to produce colored products. ekb.eg The specific color and maximum absorbance wavelength depend on the nature of the thiol compound. ekb.eg Another approach involves the use of 4,4′-Dithiodipyridine (DTDP), which reacts with free thiols to produce 4-thiopyridone (4-TP), a compound that can be quantified via RP-HPLC with detection at 324 nm. nih.gov

The selection of a particular method depends on factors such as the specific nature of the loxoprofen derivative, the presence of interfering substances, and the required sensitivity.

| Reagent | Abbreviation | Analyte Detected | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

|---|---|---|---|---|---|

| 5,5'-dithio-bis-(2-nitrobenzoic acid) | DTNB (Ellman's Reagent) | 2-nitro-5-thiobenzoic acid (TNB) | 412 nm | 14,150 M⁻¹cm⁻¹ | fishersci.com |

| 2,6-dichloroquinone-4-chlorimide | DQC | Thiol-DQC adduct | 435-550 nm | Varies by thiol | ekb.eg |

| 4,4′-Dithiodipyridine | DTDP | 4-thiopyridone (4-TP) | 324 nm | 19,800 M⁻¹cm⁻¹ | nih.govaatbio.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Loxoprofen Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of loxoprofen by GC-MS is challenging due to the low volatility and high polarity of its carboxylic acid functional group. nih.gov To overcome this limitation, a chemical derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative. nih.govjfda-online.com

For loxoprofen, a common derivatization strategy is silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) group or a similar silyl (B83357) group. nih.gov Specifically, loxoprofen has been successfully derivatized using reagents to form a tert-butyldimethylsilyl (TBDMS) derivative. nih.govresearchgate.net This TBDMS derivative is significantly more volatile and exhibits improved chromatographic properties, making it suitable for GC-MS analysis. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where the loxoprofen-TBDMS derivative is separated from other components in the matrix. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of the loxoprofen-TBDMS derivative shows a characteristic fragmentation pattern that allows for its unambiguous identification and selective detection. nih.govconsensus.app Key fragment ions observed for the TBDMS derivative of loxoprofen include [M-15], [M-57] (loss of a tert-butyl group), and [M-139]. nih.govresearchgate.net These specific ions are used in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes for highly sensitive and selective quantification. nih.gov

The GC-MS method for the TBDMS derivative of loxoprofen has been validated, demonstrating good performance characteristics. nih.govresearchgate.net The method shows excellent linearity over a concentration range of 10–500 ng/mL, with a correlation coefficient (r) of ≥ 0.999. nih.govresearchgate.net The limit of detection is reported to be as low as 1.0 ng, highlighting the sensitivity of the technique. nih.govresearchgate.net Furthermore, the method has demonstrated good repeatability and accuracy, making it a reliable approach for the determination of loxoprofen in various matrices. nih.govconsensus.app

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | Reagents for tert-butyldimethylsilyl (TBDMS) formation | nih.govresearchgate.net |

| Characteristic Fragment Ions (m/z) | [M-15], [M-57], [M-139] | nih.govresearchgate.net |

| Linearity Range | 10–500 ng/mL | nih.govresearchgate.net |

| Correlation Coefficient (r) | ≥ 0.999 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 1.0 ng | nih.govresearchgate.net |

| Repeatability (% RSD) | 5.6–8.5 | nih.govresearchgate.net |

| Accuracy (% Relative Error) | -0.3–0.9 | nih.govresearchgate.net |

Computational and Statistical Modeling in Loxoprofen Research

Solubility Prediction and Optimization Models

The solubility of a drug is a critical determinant of its bioavailability. For a drug like loxoprofen (B1209778), which is administered orally, understanding its solubility in various physiological and manufacturing conditions is paramount. nih.gov Computational models provide a rapid and cost-effective means to predict and optimize this crucial parameter. nih.gov

Researchers have increasingly turned to artificial intelligence (AI) and machine learning models to predict the solubility of loxoprofen, particularly in supercritical carbon dioxide (SC-CO2), a medium used in modern drug formulation processes. nih.govresearchgate.netdntb.gov.uamdpi.com These models are trained on datasets containing experimental solubility data under varying conditions of pressure and temperature. nih.govresearchgate.netdntb.gov.ua

A comparative analysis of these models revealed that while all three are effective, the NU-SVR model slightly outperformed the others in some studies, exhibiting the lowest RMSE and MAE values. nih.govresearchgate.netnih.gov For instance, one study reported RMSE values of 1.879 × 10⁻⁴ for KNN, 7.814 × 10⁻⁵ for NU-SVR, and 1.664 × 10⁻⁴ for GPR. nih.govresearchgate.net The corresponding MAE values were 1.116 × 10⁻⁴, 6.197 × 10⁻⁵, and 8.777 × 10⁻⁵, respectively. nih.govdntb.gov.uanih.gov These models have also been used to identify optimal conditions for achieving maximum solubility. nih.govdntb.gov.uanih.gov

| Model | R-squared (R²) | Root Mean Square Error (RMSE) | Mean Absolute Error (MAE) |

|---|---|---|---|

| K-Nearest Neighbors (KNN) | > 0.9 | 1.879 × 10⁻⁴ | 1.116 × 10⁻⁴ |

| NU Support Vector Machine (NU-SVR) | > 0.9 | 7.814 × 10⁻⁵ | 6.197 × 10⁻⁵ |

| Gaussian Process Regression (GPR) | > 0.9 | 1.664 × 10⁻⁴ | 8.777 × 10⁻⁵ |

Beyond AI models, several density-based semi-empirical models are used to correlate the solubility of loxoprofen in supercritical fluids. researchgate.netacs.org These models are valuable because experimentally measuring solubility across all necessary pressure and temperature ranges can be expensive and time-consuming. researchgate.netacs.org The Chrastil model and the Mendez-Santiago and Teja (MST) model are two such examples. researchgate.netacs.orgnih.gov

The Chrastil model establishes a linear relationship between the logarithm of a solute's solubility and the logarithm of the supercritical fluid's density. mdpi.com Research has shown that these density-based models can accurately correlate loxoprofen solubility data. researchgate.netacs.org One study found that the Chrastil model correlated loxoprofen solubility with an average absolute relative deviation percent (AARD %) of 12.7%, while the Mendez-Santiago-Teja model demonstrated higher accuracy with an AARD % of about 9.2%. researchgate.netacs.org These models are crucial for predicting solubility under conditions where experimental data is unavailable and for assessing the consistency of existing data. mdpi.comacs.org A modified Chrastil model has also been employed to calculate the solvation enthalpy of drugs like loxoprofen in supercritical carbon dioxide. austinpublishinggroup.com

Table 2: Accuracy of Density-Based Models for o-Loxoprofen Solubility in SC-CO2

| Model | Average Absolute Relative Deviation (AARD %) |

|---|---|

| Chrastil | 12.7% |

| Mendez-Santiago-Teja (MST) | 9.2% |

| Kumar and Johnstone | 7.1% |

| Bartle et al. | 10.7% |

| Garlapati and Madras | 12.7% |

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation (Preclinical Applications)

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the in vivo performance of a drug based on its physicochemical properties and physiological parameters. nih.gov This in silico approach is becoming an essential part of drug discovery and development. nih.gov

For loxoprofen, the Advanced Compartmental and Transit (ACAT) model, often available in software like GastroPlus™, is used for in silico PBPK modeling and simulation. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net This model can predict various in vivo pharmacokinetic parameters. researchgate.netnih.govfrontiersin.org For instance, in one study developing extended-release minitablets of loxoprofen sodium, the ACAT model was used to simulate the in vivo performance of the formulation. nih.govfrontiersin.org The in vitro drug release data from the optimized formulation was input into the model to predict its behavior in the body. nih.gov The simulation results, when compared with the immediate-release profile of the drug, can help in assessing the effectiveness of the new formulation. frontiersin.org PBPK models for loxoprofen typically consist of compartments representing the gut, liver, kidney, and central and peripheral systems. researchgate.net

The ACAT model is often used in conjunction with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictor modules. nih.gov These modules calculate and provide essential physicochemical properties of loxoprofen required for the PBPK simulation. nih.gov Parameters such as LogP, molecular weight, drug particle density, diffusion coefficient, and jejunal effective permeability can be obtained from the ADMET predictor module within software like GastroPlus™. nih.gov Other properties like pKa and aqueous solubility may be sourced from existing literature. nih.gov This integration of predicted and experimental data allows for a more comprehensive and accurate simulation of the drug's pharmacokinetic profile. nih.gov

Table 3: Input Parameters for ACAT Modeling of this compound

| Parameter | Value | Source |

|---|---|---|

| Log P | 2.99 | ADMET Predictor™ |

| pKa | 4.19 | Literature |

| Molecular Weight (g/mol) | 304.3 | ADMET Predictor™ |

| Aqueous Solubility (mg/mL) | 0.0268 | Literature |

| Diffusion Coefficient (cm²/sec x 10⁻⁵) | 0.75 | ADMET Predictor™ |

| Drug Particle Density (g/mL) | 1.62 | ADMET Predictor™ |

| Jejunal Effective Permeability (Peff) (cm/sec x10⁻⁴) | 5.31 | ADMET Predictor™ |

| Unbound Percent in Human Plasma (Fup %) | 1% | Literature |

| Human Blood to Plasma Concentration Ratio (Rbp) | 0.69 | ADMET Predictor™ |

Statistical Design of Experiments for Formulation Optimization

Design of Experiments (DoE) is a systematic and efficient statistical approach used in pharmaceutical development to understand the relationship between formulation factors and the resulting product characteristics. preprints.orgasq.org It allows for the simultaneous evaluation of multiple variables, identifying critical factors and their interactions with a minimal number of experimental runs. preprints.orgasq.org

In the context of loxoprofen, DoE has been instrumental in optimizing various formulations, including immediate-release/sustained-release bilayered tablets and nanoemulsions. preprints.orgresearchgate.nettandfonline.com For example, a three-factor, three-level Box-Behnken design (BBD) was used to optimize loxoprofen bilayered tablets. preprints.orgresearchgate.net The independent variables in this study included the ratio of the drug in the immediate-release layer to the total drug, the ratio of HPMC to the drug in the sustained-release layer, and the ratio of Eudragit RL PO to the drug in the sustained-release layer. researchgate.net The dependent variables, or responses, were the percentage of drug released at different time points. researchgate.net

Similarly, an I-optimal mixture design was employed to develop gastro-retentive mini-tablet formulations of loxoprofen sodium. nih.govfrontiersin.org The proportions of different excipients like Methocel K100M and Ethocel 10P were varied to optimize responses such as floating lag time and drug release profiles. nih.govfrontiersin.org By constructing response surface graphs and contour plots from the experimental data, researchers can visualize the effects of different factor combinations and identify the optimal formulation that meets the desired release criteria. researchgate.net This systematic approach not only accelerates the development process but also leads to more robust and reliable formulations. preprints.org

Box-Behnken Design and Response Surface Methodology (RSM)

Box-Behnken Design (BBD) is a type of response surface methodology (RSM) that enables the optimization of a process by exploring the relationships between several explanatory variables and one or more response variables. ijpsonline.com This statistical technique is particularly useful for fitting a quadratic surface and requires fewer experimental runs than a central composite design.

A key application of BBD in loxoprofen research has been the characterization and optimization of immediate-release (IR) and sustained-release (SR) bilayered tablets. nih.gov In one such study, a three-factor, three-level BBD was utilized to systematically develop an optimized tablet formulation. nih.gov

The independent variables, or factors, chosen for the study were:

X1: The ratio of the drug in the immediate-release layer to the total drug content.

X2: The ratio of HPMC (Hydroxypropyl Methylcellulose) to the drug in the sustained-release layer.

X3: The ratio of Eudragit RL PO to the drug in the sustained-release layer. nih.gov

The dependent variables, or responses, measured were the percentage of drug released at different time points and under varying pH conditions, reflecting the tablet's dissolution profile. nih.gov

Table 1: Factors and Levels in Box-Behnken Design for Loxoprofen Tablet Optimization

| Independent Variables (Factors) | Level -1 | Level 0 | Level 1 |

|---|---|---|---|

| X1: Ratio of Drug in IR Layer to Total Drug | 0.2 | 0.3 | 0.4 |

| X2: Ratio of HPMC to Drug in SR Layer | 0.5 | 1.0 | 1.5 |

| X3: Ratio of Eudragit RL PO to Drug in SR Layer | 0.1 | 0.2 | 0.3 |

By analyzing the experimental results using BBD, researchers were able to construct response surface graphs and contour plots. nih.gov These visualizations helped to elucidate the complex interactions between the formulation variables and their impact on the drug release profile. The statistical validation, performed using analysis of variance (ANOVA), confirmed the significance of the model. nih.gov Ultimately, this approach led to the successful preparation of an optimized loxoprofen IR/SR tablet with a predictable and desired dissolution performance. nih.gov

I-Optimal Mixture Design Approaches

Mixture design is a specialized class of response surface experiments where the response depends on the proportions of the components in the mixture, not their absolute amounts. The I-optimal design is a type of model-based computer-generated design that aims to minimize the average prediction variance over the design space, making it highly efficient for formulation development.

This approach was successfully applied to develop an extended-release, gastro-retentive drug delivery system for loxoprofen sodium in the form of encapsulated floating minitablets. researchgate.netnih.gov The goal was to create a once-daily formulation that remains in the stomach for a prolonged period, allowing for continuous drug release. nih.gov

The I-optimal mixture design was used to investigate the effects of three key functional excipients on the formulation's performance. nih.govfrontiersin.org The independent variables were the proportions of:

Methocel K100M (a hydrophilic polymer)

Ethocel 10P (a hydrophobic polymer)

Sodium Bicarbonate (a gas-forming agent to induce floating) nih.govfrontiersin.org

The total weight of the minitablets was kept constant, with the proportions of these three components being varied according to the design. frontiersin.org The responses measured to evaluate the formulation's effectiveness included floating lag time, total floating time, and the percentage of drug released at 1, 12, and 24 hours. nih.govfrontiersin.org

Table 2: Independent Variables in I-Optimal Mixture Design for Loxoprofen Minitablets

| Independent Variables (Mixture Components) | Low Constraint (%) | High Constraint (%) |

|---|---|---|

| A: Methocel K100M | 34 | 45 |

| B: Ethocel 10P | 0 | 10 |

| C: Sodium Bicarbonate | 5 | 15 |

The study generated 16 different formulations based on the I-optimal design. frontiersin.org The results showed that the drug release followed first-order kinetics, with Fickian diffusion being the primary release mechanism for most formulations. nih.gov The use of the I-optimal design facilitated the development of an optimized formulation with predictable in-vivo bioavailability, demonstrating its effectiveness in creating complex, multi-particulate drug delivery systems. nih.gov

Multivariate Statistical Analysis in Material Science Research

Multivariate statistical analysis encompasses a set of techniques used to analyze data that contains more than one variable. In pharmaceutical material science, these methods are crucial for understanding the complex relationships between the physical and chemical properties of raw materials and the characteristics of the final dosage form.

Principal Component Analysis (PCA) for Correlation Studies of Material Properties

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variation. uiuc.edu It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). This method is particularly useful for visualizing multidimensional data and identifying correlations between variables. mdpi.com

In research on loxoprofen sodium hydrate, PCA was employed to investigate how different granulation methods and processing conditions affect the material properties of granules and the final tablet hardness. mdpi.comresearchgate.netresearcher.life The study prepared loxoprofen granules using either water or ethanol (B145695) as the granulation solvent and dried them at various temperatures (40°C, 60°C, and 80°C). mdpi.com A range of material properties of these granules were measured and analyzed.

The parameters included in the PCA were related to flowability, shear testing, and surface free energy (SFE). mdpi.com The first principal component (PC1) accounted for 58.5% of the variance, and the second principal component (PC2) explained 22.0%, together capturing 80.5% of the total variability in the dataset. mdpi.com